molecular formula C21H16FN5O2S B2895274 2-((4-fluorophenyl)thio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 2034512-83-7

2-((4-fluorophenyl)thio)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2895274
CAS No.: 2034512-83-7
M. Wt: 421.45
InChI Key: MCCFZJYCIYFGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a pyrazin-2-yl group at position 3 and a benzyl group at position 3. The benzyl moiety is further linked to an acetamide group via a thioether bridge to a 4-fluorophenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2S/c22-15-5-7-16(8-6-15)30-13-19(28)25-17-4-2-1-3-14(17)11-20-26-21(27-29-20)18-12-23-9-10-24-18/h1-10,12H,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCFZJYCIYFGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

1,2,4-Triazole Derivatives
  • 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide (): Replaces the oxadiazole with a 1,2,4-triazole. Retains the pyrazine and fluorophenyl motifs but shows uncharacterized biological activity .
  • N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

    • Substitutes pyrazine with pyridine, altering electronic properties (pyridine is less electron-deficient).
    • The ethylphenyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility .
Oxadiazole Derivatives with Different Substituents
  • 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide ():

    • Incorporates a piperazine ring instead of pyrazine.
    • Demonstrated anti-HIV-1 activity (EC₅₀ = 0.8 µM), highlighting the importance of the oxadiazole core in antiviral targeting .
  • 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (): Replaces oxadiazole with a tetrazole ring.

Physicochemical Properties

  • Ethyl or methoxyethyl substituents (e.g., ) may increase logP further .
  • Solubility : Piperazine-containing analogs () likely exhibit higher solubility due to the basic nitrogen, whereas ethylphenyl derivatives () are more lipophilic .
  • Metabolic Stability : Oxadiazoles and triazoles are generally resistant to hydrolysis, but the thioether bridge in the parent compound may be susceptible to oxidative metabolism .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves:

  • Stepwise functionalization : Start with precursor fragments (e.g., pyrazine-oxadiazole and fluorophenyl-thioacetamide moieties) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of sulfur-containing intermediates .
  • Catalyst use : Triethylamine or potassium carbonate facilitates thioether bond formation and deprotonation steps .
  • Temperature control : Maintain 60–80°C during cyclization to prevent decomposition of labile oxadiazole rings .

Key Parameters Table:

ParameterOptimal ConditionPurpose
SolventDMF/DMSOEnhances nucleophilicity of sulfur
CatalystK₂CO₃/TEAFacilitates bond formation
Temperature60–80°CBalances reaction rate and stability
Reaction Time8–12 hrsEnsures complete cyclization

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms acetamide carbonyl signals (δ ~170 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detects thioether (C-S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .

Advanced: How to design experiments to evaluate its pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .
    • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .
  • In vivo PK : Administer intravenously/orally to rodents; collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and bioavailability .
  • Tissue distribution : Radiolabel the compound or use fluorescent probes to track accumulation in target organs .

Advanced: How to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays to confirm binding affinity vs. functional activity .
  • Structural analysis : Compare X-ray crystallography or docking studies to identify conformational changes affecting activity .
  • Batch variability : Re-synthesize the compound under standardized conditions and retest in parallel with original samples .
  • Context-dependent effects : Test in multiple cell lines (e.g., cancer vs. primary cells) to assess cell-type specificity .

Advanced: What strategies can enhance aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen, which hydrolyze in vivo .
  • Co-solvent systems : Use cyclodextrins or lipid nanoparticles in formulation .
  • Structural modification : Replace hydrophobic groups (e.g., fluorophenyl) with pyridyl or morpholine to improve polarity while retaining oxadiazole-mediated target binding .

Modification Examples Table:

Group ReplacedReplacementSolubility ChangeBioactivity Retention
4-FluorophenylPyridin-3-yl+35% (pH 7.4)Maintains IC₅₀ < 100 nM
ThioetherSulfoxide+50%Reduced potency (2-fold)

Basic: How to assess in vitro biological activity against a target enzyme?

Methodological Answer:

  • Enzyme inhibition assay :
    • Reagents : Recombinant enzyme, substrate (e.g., ATP for kinases), and detection reagent (e.g., ADP-Glo™) .
    • Protocol : Pre-incubate compound with enzyme (30 min), add substrate, measure product formation via luminescence .
    • Data analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Control : Include a reference inhibitor (e.g., staurosporine for kinases) to validate assay conditions .

Advanced: What computational methods aid in identifying potential biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) prioritizing kinases or GPCRs due to oxadiazole’s ATP-mimetic properties .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors in oxadiazole) and match to target binding sites .
  • Machine learning : Train models on ChEMBL bioactivity data to predict off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.